Cas no 90537-30-7 (3-chloro-4,5-dimethoxybenzonitrile)
3-chloro-4,5-dimethoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-chloro-4,5-dimethoxy-
- 3-chloro-4,5-dimethoxybenzonitrile
- 3-Chlor-4,5-dimethoxy-benzonitril
- 3-chloro-4,5-dimethoxy-benzonitrile
- 5-Chlor-3.4-dimethoxy-benzoesaeure-nitril
- 5-chloro-3,4-dimethoxybenzonitrile
- 5-Chlorveratronitril
- Z57756597
- SCHEMBL524326
- 90537-30-7
- AT33453
- AKOS000304955
- CS-0302563
- EN300-13979
- DTXSID60356939
- 3-Chloro-4,5-dimethoxybenzonitrile, 97%
- 3-CHLOROVERATRONITRILE
- 3-CHLORO-4 5-DIMETHOXYBENZONITRILE 97
- STK397521
- AN-655/41475894
-
- MDL: MFCD02256340
- Inchi: 1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3
- InChI Key: FYVNQNKFUPQFLQ-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=C1OC)OC
Computed Properties
- Exact Mass: 197.02400
- Monoisotopic Mass: 197.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Color/Form: White crystals
- Melting Point: 101-105 °C (lit.)
- PSA: 42.25000
- LogP: 2.22888
3-chloro-4,5-dimethoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-chloro-4,5-dimethoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639931-5G |
3-chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 97% | 5G |
¥929.35 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-50mg |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 50mg |
¥473.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-100mg |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 100mg |
¥432.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-250mg |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 250mg |
¥705.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-500mg |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 500mg |
¥1029.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-1g |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 1g |
¥1226.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-2.5g |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 2.5g |
¥2872.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-5g |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 5g |
¥3909.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373233-10g |
3-Chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 98% | 10g |
¥4935.00 | 2024-04-26 | |
| Enamine | EN300-13979-0.05g |
3-chloro-4,5-dimethoxybenzonitrile |
90537-30-7 | 0.05g |
$19.0 | 2023-06-28 |
3-chloro-4,5-dimethoxybenzonitrile Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-chloro-4,5-dimethoxybenzonitrile
Introduction to 3-chloro-4,5-dimethoxybenzonitrile (CAS No. 90537-30-7)
3-chloro-4,5-dimethoxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 90537-30-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with a nitrile group and chloro as well as methoxy functional groups. The strategic placement of these substituents imparts unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.
The structure of 3-chloro-4,5-dimethoxybenzonitrile consists of a phenyl ring where the third position is occupied by a chlorine atom, while the fourth and fifth positions bear methoxy groups. The nitrile group at the core of the molecule enhances its utility in various synthetic pathways, particularly in nucleophilic addition reactions. This structural motif is highly sought after in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds.
In recent years, there has been growing interest in benzonitrile derivatives for their potential applications in drug discovery. The presence of electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of electronic properties, which is crucial for modulating biological activity. 3-chloro-4,5-dimethoxybenzonitrile has emerged as a key intermediate in the synthesis of molecules targeting various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
One of the most compelling aspects of 3-chloro-4,5-dimethoxybenzonitrile is its role in constructing heterocyclic compounds. Heterocycles are prevalent in many pharmacologically active agents due to their ability to mimic natural products and interact with biological targets in specific ways. The nitrile group can be further functionalized into amides, carboxylic acids, or other nitrogen-containing heterocycles, broadening its synthetic utility. This adaptability has made it a favorite among synthetic chemists working on complex molecular architectures.
Recent advancements in drug development methodologies have highlighted the importance of efficient and scalable synthetic routes. 3-chloro-4,5-dimethoxybenzonitrile has been utilized in multi-step syntheses that lead to novel therapeutic entities. For instance, researchers have leveraged its reactivity to develop inhibitors of enzymes involved in cancer progression. The chlorine and methoxy groups provide handles for further modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at desired positions.
The pharmaceutical industry has also explored 3-chloro-4,5-dimethoxybenzonitrile as a precursor for small-molecule drugs with neurological effects. By incorporating this scaffold into molecules designed to interact with neurotransmitter receptors or ion channels, scientists have identified compounds with potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease. The ability to derivatize the nitrile group into pharmacophores that modulate neuronal activity underscores its significance in this field.
In addition to its medicinal applications, 3-chloro-4,5-dimethoxybenzonitrile finds utility in materials science and agrochemical research. Its structural features make it suitable for synthesizing dyes, polymers, and specialty chemicals that exhibit unique physical properties. For example, derivatives of this compound have been investigated for their photochemical behavior and potential use in organic electronics.
The synthesis of 3-chloro-4,5-dimethoxybenzonitrile itself is an area of active research. Modern synthetic strategies focus on optimizing yields and minimizing waste while maintaining high purity standards required for pharmaceutical applications. Catalytic methods have been particularly effective in facilitating key transformations involving this intermediate. Advances in green chemistry principles have also influenced how this compound is produced, with efforts to employ solvent-free reactions or biocatalysis where feasible.
The chemical reactivity of 3-chloro-4,5-dimethoxybenzonitrile allows it to participate in a wide range of transformations that are not limited to nucleophilic additions at the nitrile group. For instance, palladium-catalyzed coupling reactions enable the introduction of diverse aryl moieties onto the benzene ring adjacent to the nitrile functionality. This flexibility has been exploited to create libraries of compounds for high-throughput screening (HTS) programs aimed at identifying novel drug candidates.
Recent publications highlight the use of 3-chloro-4,5-dimethoxybenzonitrile in designing kinase inhibitors, which are critical targets in oncology research. By modifying the substituents on this scaffold—such as altering the methoxy groups or introducing additional rings—the researchers can fine-tune binding affinity and selectivity against specific kinases implicated in cancer cell proliferation. Such tailored approaches underscore how intermediates like this contribute to precision medicine efforts.
The role of computational chemistry in understanding and predicting the behavior of 3-chloro-4,5-dimethoxybenzonitrile cannot be overstated. Molecular modeling techniques have helped elucidate how different conformations arise from its structure and how these conformations influence reactivity during synthetic transformations. Such insights are invaluable for guiding experimental design and optimizing reaction conditions.
In conclusion,3-chloro-4,5-dimethoxybenzonitrile (CAS No. 90537-30-7) represents a versatile intermediate with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse synthetic pathways that yield biologically relevant molecules for therapeutic use as well as functional materials for industrial applications. As research continues to uncover new possibilities enabled by this compound,its importance will likely grow further within both academic circles and industrial settings alike.
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